molecular formula C15H33ClN2O2 B6302959 Boc-DADec*HCl CAS No. 62146-58-1

Boc-DADec*HCl

Cat. No.: B6302959
CAS No.: 62146-58-1
M. Wt: 308.89 g/mol
InChI Key: JHHOSSORDFZGIP-UHFFFAOYSA-N
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Description

Boc-DADec*HCl, also known as tert-butyloxycarbonyl-deprotected decahydroquinoline hydrochloride, is a chemical compound that has garnered attention in various scientific fields. It is primarily used in organic synthesis and peptide chemistry due to its role as a protecting group for amines.

Mechanism of Action

Target of Action

Boc-DADecHCl, also known as tert-butyloxycarbonyl-DADecHCl, is a compound used in the field of synthetic organic chemistry and peptide synthesis . The primary target of Boc-DADec*HCl is the amine group in a molecule . The compound acts as a protecting group for the amine, preventing it from reacting with other substances during a chemical reaction .

Mode of Action

The mode of action of this compound involves the protection and deprotection of the amine group . The compound forms a bond with the amine, effectively shielding it from the surrounding chemical environment . This allows for selective reactions to occur without affecting the protected amine. When the protection is no longer needed, the Boc group can be removed through a process known as deprotection . This process involves the use of a catalyst, which lowers the required reaction temperature .

Biochemical Pathways

While specific biochemical pathways involving Boc-DADec. By protecting certain functional groups, Boc-DADecHCl allows for the selective modification of other parts of the molecule, enabling the step-by-step construction of intricate chemical structures .

Pharmacokinetics

As a chemical tool used primarily in laboratory settings, the compound is typically handled and disposed of according to standard chemical safety protocols .

Result of Action

The primary result of this compound’s action is the successful protection and deprotection of amine groups . This enables the synthesis of complex molecules without unwanted side reactions . The compound’s use as a protecting group has been demonstrated to yield high-quality results in a variety of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DADec*HCl typically involves the deprotection of the tert-butyloxycarbonyl (Boc) group from the corresponding Boc-protected amine. This process is often carried out using hydrochloric acid (HCl) in various solvents such as dioxane or methanol. For example, one method involves dissolving the Boc-protected amine in dioxane and treating it with 4M HCl in dioxane at room temperature for several hours . The reaction mixture is then concentrated to yield the product as a solid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and controlled reaction conditions ensures high yield and purity. The process may involve the use of deep eutectic solvents (DES) to enhance the efficiency and sustainability of the deprotection reaction .

Chemical Reactions Analysis

Types of Reactions

Boc-DADec*HCl primarily undergoes deprotection reactions where the Boc group is removed to yield the free amine. This reaction is typically carried out under acidic conditions using reagents such as hydrochloric acid, trifluoroacetic acid, or p-toluenesulfonic acid .

Common Reagents and Conditions

Major Products

The major product of the deprotection reaction is the free amine, which can be further utilized in various synthetic applications. The reaction also produces by-products such as carbon dioxide and isobutylene .

Scientific Research Applications

Boc-DADec*HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DADec*HCl is unique due to its specific structure and the ease with which the Boc group can be removed under mild conditions. This makes it particularly useful in the synthesis of complex molecules where selective deprotection is required.

Properties

IUPAC Name

tert-butyl N-(10-aminodecyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O2.ClH/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16;/h4-13,16H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOSSORDFZGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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